n-Isobutyl-1h-benzo[d][1,2,3]triazole-6-carboxamide
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Overview
Description
n-Isobutyl-1h-benzo[d][1,2,3]triazole-6-carboxamide is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is of significant interest in medicinal chemistry due to its potential biological activities and diverse applications. The structure of this compound consists of a triazole ring fused with a benzene ring and an isobutyl group attached to the nitrogen atom of the triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Isobutyl-1h-benzo[d][1,2,3]triazole-6-carboxamide typically involves the reaction of 1H-benzo[d][1,2,3]triazole-6-carboxylic acid with isobutylamine. The reaction is carried out in the presence of a coupling agent such as EDC-HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and a catalyst like HOBt (1-hydroxybenzotriazole) in a solvent such as DMF (dimethylformamide) . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques. These methods utilize a flow reactor and a heterogeneous catalyst, such as copper-on-charcoal, to facilitate the reaction between azides and alkynes, leading to the formation of 1,2,3-triazoles . This approach allows for efficient and scalable production of the compound with high functional group tolerance and yields.
Chemical Reactions Analysis
Types of Reactions
n-Isobutyl-1h-benzo[d][1,2,3]triazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the triazole ring .
Scientific Research Applications
n-Isobutyl-1h-benzo[d][1,2,3]triazole-6-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of n-Isobutyl-1h-benzo[d][1,2,3]triazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and engage in bipolar interactions with biomolecular targets, enhancing its binding affinity and specificity . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to n-Isobutyl-1h-benzo[d][1,2,3]triazole-6-carboxamide include other 1,2,3-triazole derivatives, such as:
- 1H-benzo[d][1,2,3]triazole-5-carboxamide
- 1-isopropyl-1H-benzo[d][1,2,3]triazole-5-carboxamide
- 1,4-disubstituted-1H-1,2,3-triazoles
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isobutyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H14N4O |
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Molecular Weight |
218.26 g/mol |
IUPAC Name |
N-(2-methylpropyl)-2H-benzotriazole-5-carboxamide |
InChI |
InChI=1S/C11H14N4O/c1-7(2)6-12-11(16)8-3-4-9-10(5-8)14-15-13-9/h3-5,7H,6H2,1-2H3,(H,12,16)(H,13,14,15) |
InChI Key |
VEVBABROZQAQFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=NNN=C2C=C1 |
Origin of Product |
United States |
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